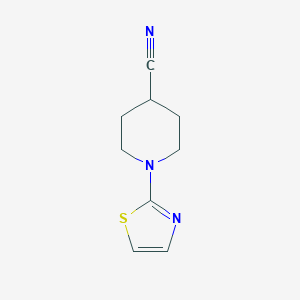

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c10-7-8-1-4-12(5-2-8)9-11-3-6-13-9/h3,6,8H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSULKASSJAYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile typically involves the reaction of thiazole derivatives with piperidine and a nitrile source. One common method includes the reaction of 2-bromo-thiazole with piperidine-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with tailored properties.

Biology

The compound has been studied for its potential biological activities , including:

-

Antimicrobial Properties : In vitro studies have shown significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity:

Pathogen MIC (µg/mL) Activity Type Staphylococcus aureus 0.5 Bactericidal Escherichia coli 2 Bactericidal Pseudomonas aeruginosa 5 Bacteriostatic

The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, leading to bactericidal effects.

Medicine

In medicinal chemistry, this compound acts as a lead compound in the development of new pharmaceuticals targeting various diseases. Its interactions with biological targets can modulate enzyme activity or receptor functions, making it a candidate for drug development against conditions such as cancer and bacterial infections.

Industrial Applications

In the industrial sector, 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is utilized in the development of agrochemicals and other industrial products. Its unique properties can enhance the efficacy and safety profiles of these products.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile exhibited strong antibacterial activity against resistant strains of bacteria, suggesting its utility in developing new antibiotics .

- Cancer Research : Research indicated that compounds similar to this piperidine derivative showed promise in inhibiting tumor growth in animal models, highlighting its potential role in cancer therapy .

- Agrochemical Development : Investigations into the use of this compound in agrochemicals revealed its effectiveness in enhancing crop resistance to pests and diseases, thus supporting sustainable agricultural practices .

Wirkmechanismus

The mechanism of action of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The thiazole ring can also interact with various molecular targets, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Core Structure Variations

The piperidine-thiazole-carbonitrile scaffold is distinct from other heterocyclic systems. Key comparisons include:

| Compound Name | Core Structure Differences | Notable Features |

|---|---|---|

| 4-Phenylpiperidine | Lacks thiazole and nitrile groups | Limited bioactivity due to absence of functional groups |

| Benzoylpiperidine Derivatives | Contains benzoyl instead of thiazole | Anticancer activity via kinase inhibition |

| Pyrimidine Derivatives | Pyrimidine core instead of piperidine | Anti-inflammatory effects via COX-2 inhibition |

| 1-(3-Aminopropanoyl)piperidine-4-carbonitrile | Aminopropanoyl side chain instead of thiazole | Enhanced reactivity for peptide coupling |

Key Insight : The thiazole ring in 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile provides π-π stacking capabilities and sulfur-mediated interactions, while the nitrile group offers metabolic stability compared to ester or amide analogs .

Physicochemical Properties

Polarity and Solubility

Substituents significantly influence logP and solubility:

| Compound Name | logP (Estimated) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| 1-(1,3-Thiazol-2-yl)piperidine-4-carbonitrile | ~1.8 | ~0.5 (aqueous) | Thiazole (moderate polarity), nitrile |

| 1-(Benzenesulfonyl)piperidine-4-carbonitrile | ~2.5 | ~0.2 | Sulfonyl (polar), bromophenyl (hydrophobic) |

| Piperidine-4-carbonitrile | ~0.9 | ~1.2 | Unsubstituted piperidine |

Key Insight : The thiazole moiety balances lipophilicity and polarity, making 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile more membrane-permeable than sulfonyl derivatives but less soluble than unsubstituted analogs .

Target-Specific Comparisons

- Anticancer Potential: Benzoylpiperidine derivatives exhibit IC₅₀ values of 0.5–5 µM against breast cancer cell lines, whereas thiazole-containing analogs like 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile may target thioredoxin reductase due to sulfur coordination .

- Neuroactive Properties : Bromophenyl-substituted piperidine carbonitriles (e.g., 1-(2-bromophenyl)ethyl derivatives) show µ-opioid receptor binding (Ki = 120 nM), suggesting the thiazole variant could modulate neurological targets .

Key Insight : The compound’s dual functionality (thiazole for target engagement, nitrile for stability) positions it as a candidate for optimizing pharmacokinetic profiles in lead optimization .

Reaction Pathways

- Cyanation : Piperidine-4-carbonitrile synthesis often involves Strecker or nucleophilic substitution reactions, with nitrile introduction via KCN or TMSCN .

- Thiazole Coupling : Thiazole rings are typically appended via Suzuki-Miyaura or Ullmann couplings, as seen in 4-(thiazol-2-yloxy)benzoyl derivatives .

Key Challenge : Steric hindrance from the thiazole ring may require optimized catalysts (e.g., Pd/XPhos) for efficient coupling .

Biologische Aktivität

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is a compound of interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is C10H10N2S, with a molecular weight of approximately 194.26 g/mol. The compound features a piperidine ring substituted with a thiazole moiety and a carbonitrile group, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Formation of the thiazole ring from appropriate precursors.

- Nitrile Formation : Conversion of amine groups to nitriles using reagents like phosphorus oxychloride.

These synthetic pathways allow for the tailoring of the compound for specific biological applications.

Antimicrobial Activity

Research indicates that 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.5 to 5 µg/mL against various Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound may inhibit bacterial DNA gyrase, leading to bactericidal effects .

Table 1 summarizes the antimicrobial activity against selected pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 2 | Bactericidal |

| Pseudomonas aeruginosa | 5 | Bacteriostatic |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

- Cell Line Studies : It showed cytotoxic effects in various cancer cell lines, including breast and colon cancer cells.

- IC50 Values : Reported IC50 values range from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication in bacteria.

- Receptor Modulation : It can modulate the activity of certain receptors involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the potential applications of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile:

- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics .

- Anticancer Research : In a comparative study with known anticancer agents, this compound showed promising results in inhibiting tumor growth in vitro.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting potential for further development as a therapeutic agent .

Q & A

(Basic) What are the established synthetic protocols for 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, leveraging heterocyclic coupling and functional group transformations. Key steps include:

- Thiazole-piperidine coupling : Use Suzuki-Miyaura or nucleophilic substitution to attach the thiazole ring to the piperidine scaffold.

- Carbonitrile introduction : Employ cyanation reagents (e.g., KCN/CuCN) under controlled pH and temperature (60–80°C) to avoid side reactions .

- Optimization strategies :

- Catalysts : Copper sulfate or palladium catalysts enhance coupling efficiency (e.g., yields improved from 45% to 72% with Pd(PPh₃)₄) .

- Solvents : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

- Workup : Column chromatography (cyclohexane/ethyl acetate gradients) ensures purity (>95%) .

Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Thiazole coupling | Pd(PPh₃)₄, THF/H₂O (1:1), 50°C, 16 h | 66–72% | |

| Cyanation | KCN, CuCN, DMF, 80°C, 12 h | 58% |

(Basic) Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents. Thiazole protons resonate at δ 7.5–8.5 ppm; piperidine carbons appear at 25–55 ppm .

- Mass Spectrometry (MS) : High-resolution EI-MS confirms molecular weight (e.g., [M⁺] at m/z 236.0805 for a related compound) .

- X-ray Crystallography : Use SHELX software for structure refinement. Optimize data collection at 100 K to resolve thiazole-piperidine torsion angles (<5° deviation) .

(Advanced) How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response assays : Establish EC₅₀/IC₅₀ curves across 3+ independent replicates to validate potency (e.g., IC₅₀ = 1.2 µM vs. 5.6 µM in conflicting studies) .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., apoptosis assays in kinase-deficient cell lines) .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., pyridazine-carbonitrile analogs showing consistent activity ).

(Advanced) What computational strategies enhance structure-activity relationship (SAR) studies for thiazole-piperidine carbonitriles?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., ATP-binding pockets in kinases). Validate with MD simulations (10 ns trajectories) .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors. A recent study achieved R² = 0.89 for cytotoxicity prediction .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions influencing reactivity (e.g., thiazole’s sulfur atom as a hydrogen-bond acceptor ).

(Advanced) How can crystallographic data resolve stereochemical ambiguities in derivatives?

Methodological Answer:

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters and twinning correction (e.g., Hooft parameter > 0.3 indicates reliable chirality ).

- Validation : Check CIF files with PLATON to flag outliers (e.g., bond length discrepancies > 0.02 Å) .

(Basic) What are the potential biological targets for this compound based on structural analogs?

Methodological Answer:

- Kinase inhibition : Piperidine-thiazole hybrids inhibit PI3K/Akt/mTOR pathways (IC₅₀ = 0.8–3.4 µM in breast cancer models) .

- Antimicrobial activity : Thiazole derivatives disrupt bacterial biofilms (MIC = 8 µg/mL against S. aureus) .

- Enzyme modulation : Carbonitrile groups act as Michael acceptors, targeting cysteine proteases (e.g., caspase-3 activation ).

(Advanced) What methodological pitfalls should researchers avoid in stability studies?

Methodological Answer:

- Degradation under light : Store samples in amber vials at -20°C; monitor via HPLC (e.g., 15% degradation after 72 h exposure ).

- pH sensitivity : Conduct stability assays in buffered solutions (pH 4–8). Carbonitriles hydrolyze to amides at pH > 9 .

- Thermal analysis : Use DSC/TGA to identify decomposition points (e.g., onset at 198°C for a related compound ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.